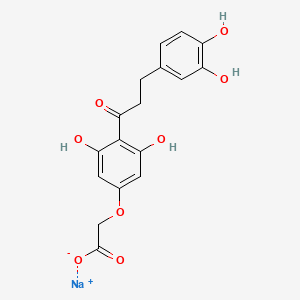
Monosodium Dihydrochalcone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Monosodium Dihydrochalcone is a synthetic derivative of dihydrochalcone, a class of flavonoids. These compounds are known for their sweetening properties and are often used as artificial sweeteners. This compound is particularly notable for its intense sweetness, which is several hundred times sweeter than sucrose. This compound is derived from natural sources such as citrus fruits and is used in various food and pharmaceutical applications due to its stability and non-caloric nature.
准备方法
Synthetic Routes and Reaction Conditions: Monosodium Dihydrochalcone is typically synthesized through the hydrogenation of chalcones. The process involves the regioselective reduction of the carbon-carbon double bond in α,β-unsaturated ketones. One common method uses gaseous hydrogen, with the addition to the double bond catalyzed by ruthenium salts in dioxane at 80°C .
Industrial Production Methods: Industrial production of this compound often involves the Claisen-Schmidt condensation of equimolar quantities of aryl methyl ketone and aryl aldehyde in the presence of alcoholic alkali . This method is favored for its efficiency and scalability, making it suitable for large-scale production.
化学反应分析
Types of Reactions: Monosodium Dihydrochalcone undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: The compound can be further reduced to form dihydro derivatives.
Substitution: Various substitution reactions can occur on the aromatic rings, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions include various substituted dihydrochalcones, quinones, and other oxidized derivatives .
科学研究应用
Monosodium Dihydrochalcone has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various flavonoid derivatives.
Biology: Studied for its antioxidant properties and potential health benefits.
Medicine: Investigated for its potential anti-inflammatory, antidiabetic, and anticancer properties
Industry: Used as a non-caloric sweetener in food products and as a flavor enhancer in pharmaceuticals.
作用机制
The mechanism of action of Monosodium Dihydrochalcone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound exerts its effects by scavenging free radicals and upregulating antioxidant enzymes.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and modulates signaling pathways such as NF-κB and MAPK.
Antidiabetic Activity: It enhances insulin sensitivity and modulates glucose metabolism through pathways such as Akt/Nrf2/HO-1.
相似化合物的比较
Monosodium Dihydrochalcone can be compared with other similar compounds such as:
Neohesperidin Dihydrochalcone: Another intensely sweet compound derived from citrus flavonoids, known for its antioxidant and anti-inflammatory properties.
Phloretin: A dihydrochalcone with significant antioxidant and anti-inflammatory activities.
Aspalathin: A dihydrochalcone found in rooibos tea, known for its antidiabetic and antioxidant properties.
This compound stands out due to its intense sweetness and stability, making it a valuable compound in both food and pharmaceutical industries.
属性
CAS 编号 |
70413-01-3 |
|---|---|
分子式 |
C17H15NaO8 |
分子量 |
370.3 g/mol |
IUPAC 名称 |
sodium;2-[4-[3-(3,4-dihydroxyphenyl)propanoyl]-3,5-dihydroxyphenoxy]acetate |
InChI |
InChI=1S/C17H16O8.Na/c18-11-3-1-9(5-13(11)20)2-4-12(19)17-14(21)6-10(7-15(17)22)25-8-16(23)24;/h1,3,5-7,18,20-22H,2,4,8H2,(H,23,24);/q;+1/p-1 |
InChI 键 |
WCNDIUDEGCBPIB-UHFFFAOYSA-M |
规范 SMILES |
C1=CC(=C(C=C1CCC(=O)C2=C(C=C(C=C2O)OCC(=O)[O-])O)O)O.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1(2H)-Naphthalenone, 3,4-dihydro-2-[(2-oxocyclohexyl)phenylmethyl]-](/img/structure/B14480814.png)


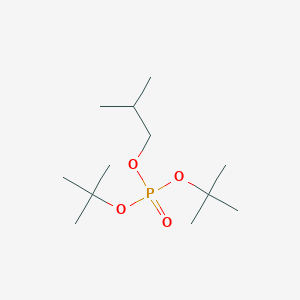
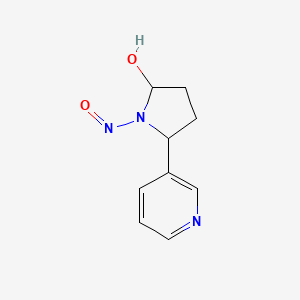
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] pyridine-4-carboxylate](/img/structure/B14480840.png)
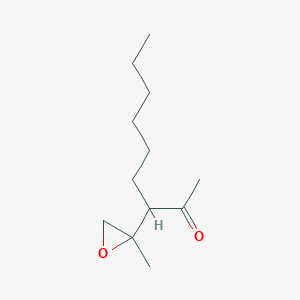
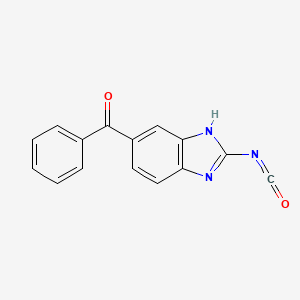
![Diphenyl {[(cyanomethyl)amino]methyl}phosphonate](/img/structure/B14480871.png)
![2-Nitro-6-{[(1-phenylprop-2-yn-1-yl)oxy]carbonyl}benzoate](/img/structure/B14480882.png)
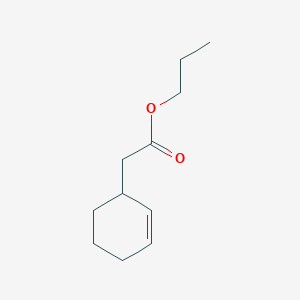
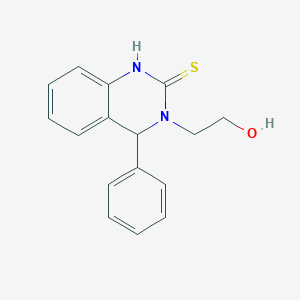

![3-[4-(Dimethylamino)phenyl]-2-formylprop-2-enenitrile](/img/structure/B14480892.png)
